molecular formula C16H20N2O4 B1393289 Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate CAS No. 1160995-04-9

Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate

Cat. No.: B1393289
CAS No.: 1160995-04-9
M. Wt: 304.34 g/mol
InChI Key: UQCCBKFSBGPNMA-UHFFFAOYSA-N
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Description

Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate is an organic compound that belongs to the class of indole derivatives It is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The compound also contains an ethyl ester group and a tert-butoxycarbonyl (Boc) protected amino group

Biochemical Analysis

Biochemical Properties

Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) protecting group is commonly used to protect amino groups during chemical reactions, preventing unwanted side reactions . This interaction is essential for the selective formation of peptide bonds in the presence of multiple reactive groups.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the activity of enzymes involved in these processes, leading to changes in cell function. For example, the Boc group can be removed under specific conditions, allowing the free amino group to participate in further biochemical reactions . This deprotection step is critical for the compound’s role in modulating cellular activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The Boc group provides steric hindrance, protecting the amino group from nucleophilic attack. Upon deprotection, the free amino group can interact with other molecules, such as enzymes or receptors, leading to enzyme inhibition or activation and changes in gene expression . This mechanism is vital for the compound’s function in biochemical synthesis and cellular regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its Boc group can be hydrolyzed under acidic conditions, leading to the release of the free amino group . Long-term studies have shown that the compound can maintain its activity over extended periods, making it suitable for various biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively participate in biochemical reactions without causing adverse effects. At high doses, it may exhibit toxic effects, such as enzyme inhibition or disruption of cellular processes . These dosage-dependent effects are crucial for determining the compound’s safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. The compound’s Boc group can be removed enzymatically or chemically, allowing the free amino group to participate in further metabolic reactions . This process can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . This localization is critical for the compound’s activity and function, as it ensures that the compound interacts with the appropriate biomolecules within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions. For example, the reaction of indole-3-carboxylic acid with ethanol in the presence of a dehydrating agent like sulfuric acid can yield ethyl indole-3-carboxylate.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection. This involves the reaction of the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The indole ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

    Nitration: Nitro-indole derivatives.

    Bromination: Bromo-indole derivatives.

    Deprotection: Free amino-indole derivatives.

    Coupling: Biaryl-indole derivatives.

Scientific Research Applications

Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of novel materials and chemical processes.

Comparison with Similar Compounds

Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:

    Ethyl 2-((tert-butoxycarbonyl)amino)oxazole-5-carboxylate: Similar in structure but contains an oxazole ring instead of an indole ring.

    Ethyl 2-((tert-butoxycarbonyl)amino)ethylglycinate: Contains an ethylglycine moiety instead of an indole ring.

    Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexylacetate: Contains a cyclohexyl ring instead of an indole ring.

The uniqueness of this compound lies in its indole core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-5-21-14(19)12-10-8-6-7-9-11(10)17-13(12)18-15(20)22-16(2,3)4/h6-9,17H,5H2,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCCBKFSBGPNMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=CC=CC=C21)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680529
Record name Ethyl 2-[(tert-butoxycarbonyl)amino]-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160995-04-9
Record name Ethyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-1H-indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160995-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(tert-butoxycarbonyl)amino]-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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